

Synthesis protocols for 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide

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Compound of Interest

Compound Name:	2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide
CAS No.:	1019323-34-2
Cat. No.:	B3341042

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Application Note: High-Fidelity Synthesis of **2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide**

Executive Summary & Strategic Analysis

This application note details the synthesis of **2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide** (CAS: 1019323-34-2).^{[1][2][3][4]} This scaffold represents a critical structural motif in medicinal chemistry, often serving as a "hinge-binding" fragment in kinase inhibitor design or as an intermediate for antitubercular agents.^{[2][5]}

Synthetic Challenge: The primary challenge in this synthesis is the steric hindrance imposed by the ortho-ethyl group on the aniline nucleophile (2-ethylaniline).^{[1][2]} Standard carbodiimide couplings (e.g., EDC/NHS) often suffer from slow kinetics and incomplete conversion with such hindered substrates.^{[1][2][5][6]} Furthermore, the 2-chloropyridine moiety is electron-deficient; while this activates the carbonyl for amidation, it also poses a latent risk of nucleophilic aromatic substitution (

) at the 2-position if reaction temperatures are uncontrolled.[1][2]

Selected Strategy: To ensure high throughput and purity, this guide presents two orthogonal protocols:

- Method A (The Kinetic Route): Acid Chloride activation.[1][2][5][6] Recommended for scale-up (>5g).[1][2][6] This method uses the high electrophilicity of the acyl chloride to overcome the steric barrier of the 2-ethylaniline.[1][5]
- Method B (The Mild Route): HATU-mediated coupling.[1][2][5][6] Recommended for library synthesis (<100mg) or when avoiding moisture-sensitive reagents is prioritized.[1][2][6]

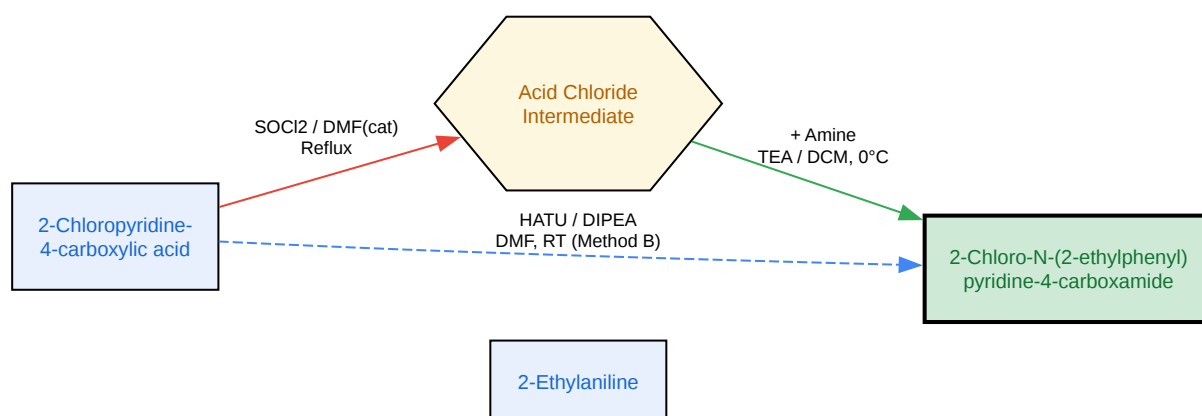
Retrosynthetic Logic & Pathway Visualization

The synthesis is designed around a convergent disconnection of the amide bond (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

).[1][2][5]

Reagents:

- Fragment A (Electrophile): 2-Chloropyridine-4-carboxylic acid (CAS: 6313-54-8).[1][2]
- Fragment B (Nucleophile): 2-Ethylaniline (CAS: 578-54-1).[1][2]



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Figure 1: Dual-pathway synthesis strategy. The solid red/green lines denote Method A (Acid Chloride), while the dashed blue line denotes Method B (HATU Coupling).[1][5][6]

Detailed Experimental Protocols

Method A: Acid Chloride Activation (Scale-Up Preferred)

Rationale: The high reactivity of the acid chloride species drives the reaction to completion despite the steric bulk of the 2-ethyl group on the aniline.[1][5]

Materials:

- 2-Chloropyridine-4-carboxylic acid (1.0 eq)[1][2]
- Thionyl Chloride (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">) (5.0 eq)[1][2][5]
- Catalytic DMF (2-3 drops)[1][2][6]
- 2-Ethylaniline (1.1 eq)[1][2][6]
- Triethylamine (TEA) (2.0 eq)[1][2][5][6]
- Dichloromethane (DCM) (Anhydrous)[1][2][5][6]

Step-by-Step Protocol:

- Activation (Acyl Chloride Formation):
 - In a dry round-bottom flask equipped with a reflux condenser and a drying tube (), suspend 2-chloropyridine-4-carboxylic acid (5.0 g, 31.7 mmol) in anhydrous DCM (50 mL).
 - Add Thionyl Chloride (11.5 mL, 158 mmol) dropwise.
 - Add 2 drops of anhydrous DMF (Catalyst).[1][2][5][6] Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating chloride formation.[1][2]

- Heat to reflux (approx. 45°C) for 2–3 hours. The suspension should clarify into a solution, indicating conversion to the acid chloride.^[6]
- Critical Step: Evaporate the solvent and excess [ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">](#) under reduced pressure.^{[2][5]} Co-evaporate with dry toluene ([ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">](#) mL) to remove trace thionyl chloride.^{[1][2][5]} This prevents side reactions with the amine.^{[2][5]}
- Coupling:
 - Re-dissolve the crude yellow residue (Acid Chloride) in anhydrous DCM (40 mL) and cool to 0°C (Ice bath).
 - In a separate vessel, mix 2-ethylaniline (4.22 g, 34.8 mmol) and TEA (8.8 mL, 63.4 mmol) in DCM (20 mL).
 - Add the amine/base solution dropwise to the cold acid chloride solution over 15 minutes. Control: Keep internal temp < 5°C to minimize S_NAr byproducts.
 - Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
- Workup & Purification:
 - Quench with water (50 mL).
 - Wash the organic layer with 1M HCl (2 x 30 mL).^{[1][2][5][6]} Reason: Removes unreacted 2-ethylaniline and TEA.^{[1][2]}
 - Wash with Sat. [ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">](#) (2 x 30 mL). Reason: Removes unreacted carboxylic acid.^{[1][2][5]}
 - Dry over [ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">](#)

, filter, and concentrate.^{[5][7]}

- Recrystallization: The crude solid is typically off-white.^{[1][2]} Recrystallize from Ethanol/Hexane (1:3) to obtain white needles.^{[1][2][5][6]}

Method B: HATU-Mediated Coupling (Library/Small Scale)

Rationale: HATU is a "gold standard" uronium reagent that minimizes racemization (irrelevant here) and promotes coupling of electron-deficient acids with hindered amines without requiring harsh acid chloride generation.^{[1][2][5][6]}

Materials:

- 2-Chloropyridine-4-carboxylic acid (1.0 eq)^{[1][2]}
- HATU (1.2 eq)^{[1][2][5][6]}
- DIPEA (N,N-Diisopropylethylamine) (3.0 eq)^{[1][2][5][6]}
- 2-Ethylaniline (1.1 eq)^{[1][2][6]}
- DMF (Anhydrous)^{[1][2][5][6][8]}

Step-by-Step Protocol:

- Pre-Activation:
 - Dissolve 2-chloropyridine-4-carboxylic acid (100 mg, 0.63 mmol) in DMF (2 mL).
 - Add HATU (287 mg, 0.75 mmol) and DIPEA (0.33 mL, 1.89 mmol).
 - Stir at RT for 10 minutes. The solution usually turns slightly yellow as the active ester (O-At ester) forms.^{[1][2][5]}
- Coupling:
 - Add 2-ethylaniline (84 mg, 0.69 mmol) to the mixture.

- Stir at RT for 12–16 hours.^{[2][5][6]}
- Monitoring: Check via LC-MS.^{[1][2]} The target mass is `ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">`
`.[1][2][5]`
- Workup:
 - Dilute with EtOAc (20 mL).^{[1][2][5][6]}
 - Wash with water (3 x 10 mL) to remove DMF.^{[1][2][5][6]} Note: DMF is difficult to remove; multiple water washes are essential.^[5]
 - Wash with Brine (10 mL).^{[1][2][5][6]}
 - Concentrate and purify via Flash Column Chromatography (0-30% EtOAc in Hexanes).^{[1][2][6]}

Analytical Data & QC Parameters

Table 1: Physicochemical Specifications

Parameter	Specification	Notes
Appearance	White to Off-White Solid	Yellowing indicates oxidation or impurities. ^{[1][2]}
Molecular Weight	260.72 g/mol	Monoisotopic Mass: 260.07
LC-MS	<code>ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted"></code>	Characteristic Cl isotope pattern (3:1 ratio of M:M+2). ^{[1][2][5]}
Solubility	DMSO, DCM, MeOH	Poor solubility in water/hexanes. ^{[5][6]}

Expected

NMR (400 MHz,

):

- Amide NH: [ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">](#)

10.2 ppm (s, 1H) – Diagnostic broad singlet. [\[2\]\[5\]](#)

- Pyridine C6-H: [ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">](#)

8.6 ppm (d, 1H) – Doublet due to coupling with C5. [\[2\]\[5\]](#)

- Pyridine C2-H (Position 3): [ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">](#)

7.9 ppm (s, 1H) – Isolated singlet between Cl and Carbonyl. [\[2\]\[5\]](#)

- Aromatic Ring: [ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">](#)

7.2–7.4 ppm (m, 4H). [\[2\]\[5\]](#)

- Ethyl [ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">](#)

:

2.6 ppm (q, 2H). [\[2\]\[5\]](#)

- Ethyl [ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">](#)

:

1.1 ppm (t, 3H). [\[2\]\[5\]](#)

Troubleshooting & Critical Controls

Issue 1: Low Yield with Method A

- Cause: Hydrolysis of the acid chloride before amine addition.[\[2\]](#)[\[5\]](#)[\[6\]](#)
- Solution: Ensure toluene co-evaporation is thorough.[\[2\]](#)[\[5\]](#)[\[6\]](#) Use strictly anhydrous DCM.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Issue 2: Presence of "Dimer" Impurity

- Cause: Self-reaction or displacement of the Chlorine by the aniline (rare, but possible at high heat).[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Solution: Keep the coupling reaction at 0°C initially and never exceed 40°C.[\[2\]](#)[\[5\]](#)

Issue 3: Unreacted Aniline

- Cause: Steric hindrance of the 2-ethyl group.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Solution: Increase reaction time or switch to Method A if using Method B. In Method A, ensure excess base (TEA) is present to scavenge HCl.[\[2\]](#)[\[5\]](#)[\[6\]](#)

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